Cas no 2034618-42-1 (4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide)

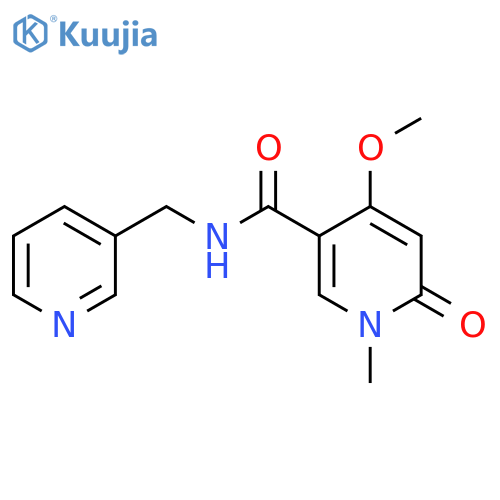

2034618-42-1 structure

商品名:4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

- 2034618-42-1

- AKOS025315792

- F6445-7161

- 4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide

- 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

-

- インチ: 1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19)

- InChIKey: VHAFBLUZIQEXIQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC(N(C)C=C1C(NCC1C=NC=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 273.11134135g/mol

- どういたいしつりょう: 273.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 457

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 71.5Ų

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6445-7161-4mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 4mg |

$66.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-15mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 15mg |

$89.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-40mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 40mg |

$140.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-2μmol |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 2μl |

$57.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-2mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 2mg |

$59.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-20μmol |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 20μl |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-1mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 1mg |

$54.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-20mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 20mg |

$99.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-5μmol |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 5μl |

$63.0 | 2023-05-20 | |

| Life Chemicals | F6445-7161-3mg |

4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |

2034618-42-1 | 90%+ | 3mg |

$63.0 | 2023-05-20 |

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2034618-42-1 (4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide) 関連製品

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量